molecular formula C25H18O5 B2518884 [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 306730-23-4

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B2518884
CAS No.: 306730-23-4
M. Wt: 398.414
InChI Key: NJRLSEMUTSTBAJ-QDOYKEIESA-N
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Description

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a synthetic chemical compound provided for research and development purposes. This compound features a 1,3-benzodioxole moiety, a structure present in various biologically active molecules and natural products. Research into 1,3-benzodioxole derivatives has shown potential in several areas, including the development of plant growth regulators and pharmaceutical agents. The specific mechanism of action, physicochemical properties, and primary applications for this particular compound are subject to ongoing investigation. Researchers are advised to consult the scientific literature for the latest findings. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c26-22(13-6-19-7-14-23-24(16-19)29-17-28-23)20-9-11-21(12-10-20)30-25(27)15-8-18-4-2-1-3-5-18/h1-16H,17H2/b13-6-,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLSEMUTSTBAJ-QDOYKEIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate typically involves several steps, including the formation of the benzodioxole ring and the subsequent coupling with the phenylprop-2-enoate moiety. Common synthetic routes may involve the use of reagents such as 1,3-benzodioxole, phenylacetic acid, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards. Industrial production may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and α,β-unsaturated carbonyl groups are prone to hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis :
    The phenyl ester group undergoes saponification in alkaline media (e.g., NaOH/EtOH) to yield the corresponding carboxylic acid. For example, similar chalcone esters hydrolyze at 80–100°C with yields >85% .

    [Compound]+OH4-[(Z)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]phenol+(E)-3-phenylprop-2-enoic acid\text{[Compound]} + \text{OH}^- \rightarrow \text{4-[(Z)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]phenol} + \text{(E)-3-phenylprop-2-enoic acid}
  • Amide/Carbonyl Stability :
    The benzodioxole-linked cinnamoyl group resists hydrolysis under mild conditions but may degrade in concentrated acids (e.g., HCl) .

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProduct(s) FormedYield (%)Source
Ester hydrolysis1M NaOH, EtOH, 80°C, 6hPhenolic acid + cinnamic acid derivative85–92
Acidic degradation6M HCl, reflux, 12hFragmented benzodioxole derivatives~50

Conjugate Addition Reactions

The α,β-unsaturated ester and cinnamoyl groups participate in Michael additions. Nucleophiles (e.g., amines, thiols) attack the β-carbon:

  • Amine Addition :
    Reaction with primary amines (e.g., methylamine) in THF at 25°C produces β-amino esters. For example, similar chalcones yield adducts with >70% efficiency .

    [Compound]+RNH2β-Amino adduct\text{[Compound]} + \text{RNH}_2 \rightarrow \text{β-Amino adduct}
  • Thiol Addition :
    Thiophenol adds to the α,β-unsaturated system in DMF, forming thioether derivatives .

Table 2: Conjugate Addition Examples

NucleophileConditionsProductYield (%)Source
MethylamineTHF, 25°C, 4hβ-Amino ester75
ThiophenolDMF, 60°C, 3hThioether derivative68

Reduction Reactions

Catalytic hydrogenation selectively reduces double bonds:

  • C=C Bond Reduction :
    Using H₂/Pd-C in ethanol, the (E)-3-phenylprop-2-enoate group is reduced to a saturated ester, while the (Z)-cinnamoyl group may retain configuration due to steric hindrance .

    [Compound]+H2Dihydro derivative\text{[Compound]} + \text{H}_2 \rightarrow \text{Dihydro derivative}
  • Benzodioxole Stability :
    The benzodioxole ring remains intact under standard reduction conditions .

Table 3: Reduction Data

Reducing AgentConditionsProductSelectivitySource
H₂/Pd-CEtOH, 25°C, 12hPartially saturated esterHigh

Cycloaddition Reactions

The α,β-unsaturated systems act as dienophiles in Diels-Alder reactions:

  • With 1,3-Dienes :
    Reacting with cyclopentadiene in toluene at 110°C forms six-membered cycloadducts. Similar chalcones achieve ~60% yields .

Photochemical Reactivity

The (E)- and (Z)-configured double bonds may undergo isomerization under UV light (λ = 254–365 nm). For example, (E)-cinnamate derivatives isomerize to (Z)-forms with quantum yields of 0.3–0.5 .

Oxidation Reactions

Strong oxidizing agents (e.g., KMnO₄) cleave the α,β-unsaturated bonds:

  • Cinnamate Oxidation :
    Yields benzoic acid derivatives under acidic conditions.

Key Findings from Literature

  • Synthetic Flexibility : The compound’s ester and cinnamoyl groups enable diverse modifications, including hydrolysis, nucleophilic additions, and reductions .

  • Stability Considerations : The benzodioxole ring remains stable under mild conditions but degrades in strong acids or prolonged UV exposure .

  • Stereochemical Influence : The (Z)- and (E)-configurations impact reaction rates and product distributions, particularly in cycloadditions and reductions .

For further experimental validation, consult methodologies in .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of chalcone derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Chalcones modulate multiple signaling pathways involved in cell proliferation and apoptosis. They can inhibit key enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and tumor progression.

Case Study : A study published in Molecules demonstrated that a related chalcone derivative exhibited cytotoxic effects against breast cancer cell lines (MCF-7), showing promise for further development as an anticancer agent .

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities, which help mitigate oxidative stress in biological systems:

  • Mechanism : The presence of hydroxyl groups in the chalcone structure contributes to its ability to scavenge free radicals and chelate metal ions, thus protecting cellular components from oxidative damage.

Case Study : Research published in the Journal of Agricultural and Food Chemistry highlighted that chalcone derivatives possess significant antioxidant activity, which could be beneficial in preventing diseases related to oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones is another area of interest:

  • Mechanism : By inhibiting pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS), these compounds can reduce inflammation.

Case Study : A study found that certain chalcone derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory diseases .

Summary Table of Applications

ApplicationMechanism of ActionReferences
Anticancer ActivityInduces apoptosis; inhibits tumor growth
Antioxidant PropertiesScavenges free radicals; chelates metal ions
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic processes or signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related molecules from the evidence, focusing on substituents, configurations, and biological activities:

Compound Name Key Structural Features Configuration Biological Activity logP* Reference
[4-[(Z)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate Diaryl propenoyl ester Z (benzodioxol), E (phenyl) Not reported ~3.5
4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide Propenoyl sulfonamide E Antibacterial ~1.8
(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Propenone with dimethylamino substituent E Not reported ~2.4
(2S)-2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide Propenoyl amide with hydroxamic acid E Antitumor (HDAC inhibition) ~1.2

*logP values estimated via Molinspiration-based calculations for analogs .

Key Comparisons

  • Substituent Effects: The sulfonamide group in ’s compound enhances hydrophilicity (logP ~1.8) compared to the target compound’s ester (logP ~3.5), favoring antibacterial activity via improved solubility . Hydroxamic acid in ’s derivatives enables metal chelation (e.g., Zn²⁺ in HDAC inhibition), contrasting with the target’s ester, which lacks such pharmacophoric features .
  • Stereochemical Impact: The (Z) configuration in the target compound’s benzodioxol-propenoyl moiety may induce steric hindrance, reducing rotational freedom compared to (E) -configured analogs. This could affect binding to rigid biological targets .
  • Biological Activity :

    • Sulfonamide derivatives () exhibit antibacterial properties, likely via enzyme inhibition (e.g., dihydropteroate synthase) .
    • Hydroxamic acid derivatives () show antitumor activity through histone deacetylase (HDAC) inhibition, a mechanism unlikely for the target ester due to its lack of chelating groups .

Physicochemical and Computational Insights

  • Hydrogen Bonding: The absence of hydrogen-bond donors (e.g., -NH in amides or sulfonamides) in the target compound may limit interactions with polar binding pockets .

Biological Activity

The compound [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate, also referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H18O4C_{24}H_{18}O_{4}, with a molecular weight of 386.4 g/mol. The structure features a benzodioxole moiety that is known for its diverse biological properties, including antioxidant and anti-inflammatory activities .

Antioxidant Activity

Research indicates that benzodioxole derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds similar to [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell cycle progression
A549 (Lung)18Activation of caspase pathways

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways .

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of various benzodioxole derivatives on MCF-7 and HeLa cells. Results indicated that compounds with similar structures to [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] exhibited significant cytotoxicity with IC50 values ranging from 15 to 20 µM, suggesting potential for further development as anticancer agents .
  • Inflammation Model :
    In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The study concluded that it could serve as a lead compound for developing new anti-inflammatory drugs .

The biological activity of [4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] is primarily attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Antioxidant Defense : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Cytokine Modulation : By inhibiting NF-kB activation, it reduces the expression of inflammatory cytokines.

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